molecular formula C17H19N3O3S B7441093 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide

1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide

カタログ番号 B7441093
分子量: 345.4 g/mol
InChIキー: IRQUOQWSRAZJOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide, also known as BPIP, is a small molecule that has been studied for its potential therapeutic properties. BPIP is a piperidine-based compound that has been shown to have a unique mechanism of action, making it a promising candidate for further research.

作用機序

1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide has a unique mechanism of action, which involves the inhibition of the enzyme monoacylglycerol lipase (MAGL). MAGL is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG, which has been shown to have anti-inflammatory and analgesic properties. The increase in 2-AG levels also activates the cannabinoid receptor CB1, which further contributes to the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to have anticonvulsant properties in animal models of epilepsy. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. This compound has also been shown to inhibit the growth of cancer cells in vitro.

実験室実験の利点と制限

One advantage of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide is its unique mechanism of action, which makes it a promising candidate for further research. This compound has also been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness in some applications.

将来の方向性

There are several future directions for the research of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide. One direction is to optimize the synthesis method of this compound to improve its yield and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy in animal models of disease. Further research is also needed to determine the potential therapeutic applications of this compound in humans. In addition, the development of this compound analogs with improved solubility and efficacy could further enhance its therapeutic potential.

合成法

The synthesis of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide involves several steps, including the reaction of pyridine-3-carboxylic acid with thionyl chloride to form pyridine-3-yl chloride. The resulting product is then reacted with piperidine-4-carboxamide in the presence of triethylamine to form the intermediate product. The final step involves the reaction of the intermediate product with benzenesulfonyl chloride to form this compound. The yield of this compound can be improved by optimizing the reaction conditions.

科学的研究の応用

1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide has been studied for its potential therapeutic properties in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative diseases. In addition, this compound has been shown to have anticancer properties, making it a promising candidate for cancer therapy.

特性

IUPAC Name

1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-17(19-15-5-4-10-18-13-15)14-8-11-20(12-9-14)24(22,23)16-6-2-1-3-7-16/h1-7,10,13-14H,8-9,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQUOQWSRAZJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。